molecular formula C28H38N2O9 B1248964 8-Demethylgeldanamycin

8-Demethylgeldanamycin

Cat. No. B1248964
M. Wt: 546.6 g/mol
InChI Key: HHCQVBCBDZQDKS-KNWAINQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Demethylgeldanamycin is a natural product found in Streptomyces hygroscopicus with data available.

Scientific Research Applications

Production and Characterization

  • Production through Genetic Engineering : 8-Demethylgeldanamycin has been produced by genetically engineering the bacterium Streptomyces hygroscopicus. This process involves modifying polyketide synthase, an enzyme complex, leading to the removal of the 8-methyl group from geldanamycin (Buchanan et al., 2005).

Biochemical Effects and Applications

  • Heat-Shock Protein Inhibition : Geldanamycin and its derivatives, like 8-Demethylgeldanamycin, are known to specifically inhibit heat-shock protein-90 (HSP90) and its endoplasmic reticulum homologue, glucose-regulated protein-94 (GRP94), impacting protein maturation and intracellular transport (Barzilay et al., 2004).

  • Neuroprotective Effects : Geldanamycin derivatives have exhibited neuroprotective effects against neurotoxic anticancer drugs in cultured neurons, suggesting potential therapeutic applications in neurodegenerative therapy (Tadtong et al., 2007).

  • Anticancer Applications : Hydroquinone derivatives of geldanamycin have been synthesized and evaluated for their potent inhibitory effects on Hsp90, showing activity against various human cancer cell lines and suggesting their potential use in cancer treatment (Ge et al., 2006).

  • Biological and Chemical Diversity : The study of bacteria associated with a marine flatworm revealed the production of geldanamycin derivatives, including 8-Demethylgeldanamycin. These compounds demonstrated potent cytotoxic and antifungal activities, highlighting their diverse biological and chemical potential (Lin et al., 2017).

  • Resistance Mechanisms in Cancer Treatment : Research has shown that the up-regulation of heat shock protein 27 (Hsp27) can induce resistance to geldanamycin derivatives in cancer cells. This suggests a need for strategies to overcome this resistance for effective cancer therapy (McCollum et al., 2006).

  • Molecular Impact on Cancer Cells : Inhibition of Hsp90 by geldanamycin derivatives like 8-Demethylgeldanamycin results in significant molecular changes in breast cancer cells, leading to morphological and functional differentiation. This finding suggests a novel approach to cancer treatment (Münster et al., 2001).

  • Antiviral Activities : Geldanamycin derivatives have shown broad antiviral activities against various viruses, including herpesvirus, hepatitis virus, retrovirus, and picornavirus. This indicates their potential as novel agents in antiviral therapy (Li et al., 2010).

  • Clinical Development and Trials : The clinical development of geldanamycin derivatives like 17-allylamino, 17-demethoxygeldanamycin (a related compound) has shown promising results in cancer therapy, with ongoing trials to assess efficacy and safety (Sausville et al., 2003).

properties

Product Name

8-Demethylgeldanamycin

Molecular Formula

C28H38N2O9

Molecular Weight

546.6 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13-hydroxy-8,14,19-trimethoxy-4,12,16-trimethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C28H38N2O9/c1-15-12-18-25(33)19(14-20(31)26(18)38-6)30-27(34)17(3)8-7-9-21(36-4)22(39-28(29)35)11-10-16(2)24(32)23(13-15)37-5/h7-11,14-16,21-24,32H,12-13H2,1-6H3,(H2,29,35)(H,30,34)/b9-7-,11-10+,17-8+/t15-,16+,21+,22+,23+,24-/m1/s1

InChI Key

HHCQVBCBDZQDKS-KNWAINQHSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)/C)OC)OC(=O)N)C)O)OC

Canonical SMILES

CC1CC(C(C(C=CC(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)O)OC

synonyms

8-demethyl-geldanamycin
8-demethylgeldanamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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